molecular formula C11H13N3O2S B017544 N-(2-aminoethyl)isoquinoline-5-sulfonamide CAS No. 84468-17-7

N-(2-aminoethyl)isoquinoline-5-sulfonamide

Cat. No. B017544
Key on ui cas rn: 84468-17-7
M. Wt: 251.31 g/mol
InChI Key: DCVZSHVZGVWQKV-UHFFFAOYSA-N
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Patent
US04709032

Procedure details

In 200 ml of chloroform was dissolved 12.0 g of 1,2-diaminoethane, and to the solution was added dropwise 100 ml of a chloroform solution containing 4.55 g of 5-isoquinolinesulfonyl chloride under cooling with ice. After the dropwise addition of the chloroform solution, the mixed solution was stirred at a temperature of 20° C. to 25° C. for two hours, and then the reaction solution was extracted with a 10% aqueous hydrochloric acid solution. The pH of the aqueous layer was adjusted to 10 with a 10% aqueous sodium hydroxide solution, and the aqueous layer was extracted with chloroform. The chloroform layer extracted was washed with water and dried with anhydrous potassium carbonate. Then the chloroform was distilled from the chloroform layer, and the residue obtained was subjected to a column chromatography [silica gel: 200 g; developing solvent: 2% methanol/chloroform (volume ratio)] to give 3.3 g of N-(2-aminoethyl)-5-isoquinolinesulfonamide as an oily substace in a yield of 66%.
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][NH2:4].[CH:5]1[C:14]2[CH:13]=[CH:12][CH:11]=[C:10]([S:15](Cl)(=[O:17])=[O:16])[C:9]=2[CH:8]=[CH:7][N:6]=1.CO.C(Cl)(Cl)Cl>C(Cl)(Cl)Cl>[NH2:1][CH2:2][CH2:3][NH:4][S:15]([C:10]1[C:9]2[CH:8]=[CH:7][N:6]=[CH:5][C:14]=2[CH:13]=[CH:12][CH:11]=1)(=[O:16])=[O:17] |f:2.3|

Inputs

Step One
Name
Quantity
4.55 g
Type
reactant
Smiles
C1=NC=CC=2C(=CC=CC12)S(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)(Cl)Cl
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
NCCN
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixed solution was stirred at a temperature of 20° C. to 25° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
EXTRACTION
Type
EXTRACTION
Details
the reaction solution was extracted with a 10% aqueous hydrochloric acid solution
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform layer extracted
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous potassium carbonate
DISTILLATION
Type
DISTILLATION
Details
Then the chloroform was distilled from the chloroform layer
CUSTOM
Type
CUSTOM
Details
the residue obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCCNS(=O)(=O)C=1C=2C=CN=CC2C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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